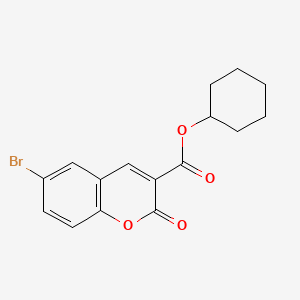

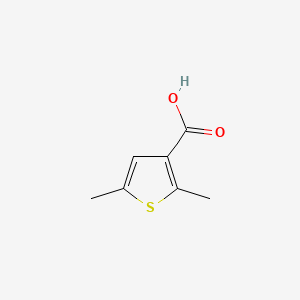

![molecular formula C7H4BrN3O2 B2695973 5-Bromo-8-nitroimidazo[1,2-a]pyridine CAS No. 2055119-10-1](/img/structure/B2695973.png)

5-Bromo-8-nitroimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Bromo-8-nitroimidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Applications De Recherche Scientifique

Antimicrobial and Anti-tubercular Activities

A study conducted by Shingalapur, Hosamani, and Keri (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles, including derivatives with structural similarities to 5-Bromo-8-nitroimidazo[1,2-a]pyridine. These compounds were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, as well as for antibacterial and antifungal activities against various strains. Compounds within this series displayed significant anti-tubercular and antimicrobial activities, suggesting potential applications of this compound derivatives in treating infectious diseases European journal of medicinal chemistry.

Antileishmanial and Antitrypanosomal Activities

Fersing et al. (2019) described the synthesis of 3-nitroimidazo[1,2-a]pyridine derivatives, highlighting one compound with low cytotoxicity and potent antileishmanial and antitrypanosomal activities. This study underscores the potential of nitroimidazo[1,2-a]pyridine derivatives, including those with bromo and nitro groups, for developing treatments against parasitic diseases such as leishmaniasis and trypanosomiasis ACS medicinal chemistry letters.

Magnetic Properties and Applications

Xu et al. (2009) synthesized complexes based on rare-earth-radical combinations, including a molecule structurally related to this compound. These complexes, which exhibit single-molecule magnetism behavior, suggest the utility of such compounds in developing new magnetic materials with potential applications in data storage and quantum computing Inorganic chemistry.

Antiparasitic Activities

New derivatives of 5-nitroimidazole, including compounds structurally related to this compound, have been synthesized and evaluated for their antiparasitic activity. The study conducted by Alcalde et al. (1989) found that certain derivatives displayed effective antiparasitic properties, highlighting the potential of this compound derivatives in treating parasitic infections Farmaco.

Nitroheterocyclic Drugs with Broad Spectrum Activity

Raether and Hänel (2003) reviewed biologically active nitroheterocyclic compounds, including 5- and 2-nitroimidazoles and 5-nitrofurans, for their therapeutic potential against various protozoan and bacterial infections. This review suggests the broad-spectrum activity of nitroheterocyclic drugs, indicating that derivatives of this compound may also possess diverse therapeutic applications Parasitology Research.

Propriétés

IUPAC Name |

5-bromo-8-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-2-1-5(11(12)13)7-9-3-4-10(6)7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYVTFHMAQRIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=C(C2=N1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

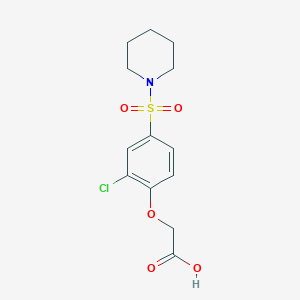

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2695895.png)

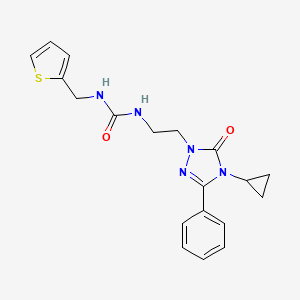

![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)

![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)

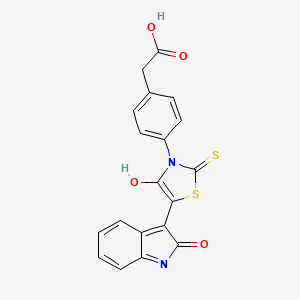

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)

![8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695910.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2695912.png)